Theoretical Framework & Proof-of-Concept

S m O | e C u | e Specifications & Pricing

cevipabulin investigational drug background

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Cevipabulin

CAS No.: 849550-05-6

Cat. No.: S548461

Mechanism of Action and Key Experiments

Cevipabulin exhibits a novel and dual mechanism of action that distinguishes it from classical microtubule-

targeting agents.

e Dual Binding Sites: Initially characterized as a vinca-site binder that paradoxically promotes tubulin
polymerization, recent structural biology studies reveal that cevipabulin simultaneously binds to
two distinct sites [1]:

o The classic vinblastine site on 3-tubulin.

o A novel seventh site on a-tubulin. Binding at this novel site pushes the aT5 loop outward,
making the non-exchangeable GTP potentially exchangeable, which reduces tubulin stability
[1].

e Cellular Effect: Tubulin Degradation: Treatment with cevipabulin leads to a significant, selective
down-regulation of a- and B-tubulin protein levels in cancer cells, without affecting their mRNA levels.
This degradation is proteasome-dependent, as it can be blocked by the proteasome inhibitor
MG132 [1].

The following diagram illustrates the experimental workflow and mechanistic pathway by which

cevipabulin induces tubulin degradation, as revealed by key studies.
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The key experiments that elucidated this mechanism are detailed below.

Experiment Methodology Details Key Findings

X-ray Soaking cevipabulin into T2R-TTL Revealed two cevipabulin molecules

Crystallography [1] tubulin crystals. Structure solved at  bound per tubulin dimer: one at the
2.6 A resolution. vinblastine site and one at a novel

site on a-tubulin.

Label-free Hela cells treated with cevipabulin ~ Showed significant and selective down-
Quantitative for 6 hours. Analysis of protein regulation of a-tubulin, B-tubulin, and
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Proteomics [1]

Immunoblotting
(Western Blot) [1]

level changes.

Dose-dependent and time-
dependent analysis in multiple

cancer cell lines (HelLa, Hct116,

H460, SU-DHL-6).

Quantitative PCR
(qPCR) [1]

untreated cells.

Proteasome
Inhibition Assay [1]
cevipabulin.

Measurement of a- and (-tubulin
MRNA levels in treated vs.

Pre-treatment with proteasome
inhibitor MG132 followed by

Preclinical and Clinical Status

¢ Preclinical Profile: Cevipabulin is stable, water-soluble, and can be administered both intravenously

their isoforms.

Confirmed reduction of tubulin
protein is a common, dose-dependent
consequence of treatment.

No change in tubulin mRNA levels,
indicating a post-transcriptional
mechanism for protein loss.

MG132 completely blocked
cevipabulin-induced tubulin
degradation, proving proteasome
pathway involvement.

and orally. It demonstrated activity against various tumor models, including those resistant to

paclitaxel and vincristine [2].

¢ Clinical Development: Cevipabulin advanced to Phase | clinical trials for the treatment of advanced

solid tumors. However, development was discontinued after Phase |, and the drug has not been

approved for marketing [3] [4] [5].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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